Synthesis and Properties of 1,3-Dihydro-4-isobenzofuransulfonyl Chloride
Synthesis and Properties of 1,3-Dihydro-4-isobenzofuransulfonyl Chloride
Executive Summary
1,3-Dihydro-4-isobenzofuransulfonyl chloride (also known as 4-chlorosulfonylphthalan) is a specialized bicyclic heterocyclic building block used primarily in the development of pharmaceutical agents. Unlike its more common isomer, the 5-sulfonyl chloride (which is easily accessible via direct electrophilic substitution), the 4-isomer requires regioselective synthesis strategies due to the directing effects of the fused dihydrofuran ring.
This guide details the regioselective synthesis of the 4-isomer using an oxidative chlorination strategy, ensuring structural integrity and high purity. It also covers critical physicochemical properties, reactivity profiles, and safety protocols essential for medicinal chemistry applications.
Chemical Identity & Structural Logic[1][2]
Understanding the numbering and substitution pattern is critical, as confusion between the 4- and 5-isomers is common in commercial catalogs.
| Feature | Description |
| IUPAC Name | 1,3-Dihydroisobenzofuran-4-sulfonyl chloride |
| Common Name | 4-Chlorosulfonylphthalan |
| CAS Number | Not widely listed; 5-isomer is 1151512-23-0 |
| Molecular Formula | C₈H₇ClO₃S |
| Molecular Weight | 218.66 g/mol |
| Structure | A benzene ring fused to a dihydrofuran ring.[1][2] The sulfonyl chloride group is at position 4 (adjacent to the bridgehead). |
Structural Numbering & Regiochemistry
The 1,3-dihydroisobenzofuran (phthalan) system behaves electronically like o-xylene.
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Direct Sulfonation (Method to Avoid): Electrophilic attack on phthalan typically occurs at the 5-position (beta to the bridgehead), driven by steric relief and electronic activation similar to the 4-position of o-xylene.
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Targeted Synthesis (Recommended): To access the 4-position (alpha to the bridgehead), one must utilize a pre-functionalized precursor (e.g., 4-bromophthalan) to lock the regiochemistry.[1]
Synthesis Pathway: Oxidative Chlorination Route
The most robust method for synthesizing the 4-isomer involves the oxidative chlorination of a sulfide precursor.[1] This route guarantees regioselectivity by starting from the commercially available or easily synthesized 4-bromo-1,3-dihydroisobenzofuran.
Reaction Scheme
The synthesis proceeds in two stages:
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C-S Bond Formation: Palladium-catalyzed cross-coupling of 4-bromophthalan with benzyl mercaptan.
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Oxidative Chlorination: Conversion of the sulfide to the sulfonyl chloride using N-chlorosuccinimide (NCS) and HCl.[1]
Figure 1: Regioselective synthesis pathway via sulfide oxidation.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(Benzylsulfanyl)-1,3-dihydroisobenzofuran
This step installs the sulfur atom at the correct position using Buchwald-Hartwig coupling conditions.[1]
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Reagents: 4-Bromo-1,3-dihydroisobenzofuran (1.0 equiv), Benzyl mercaptan (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), DIPEA (2.0 equiv), 1,4-Dioxane.
-
Procedure:
-
Charge a reaction flask with 4-bromo-1,3-dihydroisobenzofuran, Pd(OAc)₂, and Xantphos under an inert atmosphere (N₂ or Ar).
-
Add degassed 1,4-dioxane, followed by DIPEA and benzyl mercaptan.
-
Heat the mixture to 100°C for 12–16 hours. Monitor by TLC or LCMS for consumption of the bromide.
-
Cool to room temperature, filter through a pad of Celite to remove palladium residues, and concentrate the filtrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to yield the sulfide intermediate as a pale yellow oil or solid.
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Step 2: Oxidative Chlorination to Sulfonyl Chloride
This step converts the chemically stable sulfide into the reactive sulfonyl chloride.[1]
-
Reagents: 4-(Benzylsulfanyl)-1,3-dihydroisobenzofuran (1.0 equiv), N-Chlorosuccinimide (NCS, 4.0 equiv), 6M HCl (aq), Acetonitrile (MeCN).[2]
-
Procedure:
-
Dissolve the sulfide intermediate in MeCN (approx. 0.2 M concentration) and cool the solution to 0°C in an ice bath.
-
Add 6M HCl (approx. 2.5 equiv by volume relative to MeCN) dropwise. Note: The mixture may become biphasic.
-
Add NCS portion-wise over 15 minutes, maintaining the temperature below 5°C. The reaction is exothermic.
-
Stir at 0°C for 10–30 minutes. Reaction progress is rapid; monitor by quenching a small aliquot with amine and checking for sulfonamide formation by LCMS.
-
Work-up: Dilute with cold water and extract immediately with Dichloromethane (DCM) or Ethyl Acetate.[1] Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at low temperature (<30°C).
-
Isolation: The product is obtained as a solid. It can be used directly or recrystallized from Hexanes/DCM if higher purity is required.
-
Physicochemical Properties & Reactivity[2][4]
Physical Properties
| Property | Value / Description |
| Physical State | White to light peach crystalline solid |
| Melting Point | Typically 60–80°C (estimated based on analogs) |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[1][3][4] Reacts with water/alcohols.[5] |
| Stability | Moisture sensitive. Hydrolyzes to sulfonic acid upon exposure to atmospheric moisture. Store under inert gas at -20°C. |
Reactivity Profile
The 4-sulfonyl chloride moiety is highly electrophilic, but the adjacent bridgehead methylene group (C3) exerts specific steric and electronic influences.
-
Aminolysis (Sulfonamide Formation):
-
Reacts readily with primary and secondary amines in the presence of a base (e.g., Pyridine, TEA) to form sulfonamides.
-
Insight: Due to steric proximity to the dihydrofuran ring, reaction rates with bulky amines may be slightly slower compared to the 5-isomer.
-
-
Hydrolysis:
-
Rapidly hydrolyzes in aqueous basic media to 1,3-dihydroisobenzofuran-4-sulfonic acid .
-
Precaution: Avoid aqueous workups with high pH unless the target is the sulfonate salt.
-
-
Friedel-Crafts Sulfonylation:
-
Can serve as a sulfonylating agent for electron-rich aromatics in the presence of Lewis acids (AlCl₃), yielding sulfones.
-
Applications in Drug Discovery[3][6]
The 1,3-dihydroisobenzofuran scaffold is a "privileged structure" in medicinal chemistry, often used to restrict conformational freedom compared to an open benzyl ether chain.
-
Kinase Inhibitors: The 4-sulfonyl moiety allows the attachment of the phthalan core to hinge-binding motifs (e.g., indazoles, pyrimidines), projecting the oxygen lone pairs into specific solvent-exposed regions of the binding pocket.
-
GPCR Ligands: Used in the synthesis of serotonin receptor modulators where the bicyclic core mimics the indole or naphthalene systems found in natural ligands.[1]
-
Bioisosteres: The phthalan-4-sulfonamide group serves as a conformationally constrained bioisostere for o-alkoxybenzenesulfonamides.
Safety & Handling
-
Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle only in a fume hood.
-
Storage: Store in a tightly sealed container under Nitrogen or Argon at -20°C.
-
Spill Cleanup: Neutralize with sodium bicarbonate or lime before disposal. Do not use water directly on the spill.
References
-
Synthesis of 1,3-dihydrobenzo[c]furan-4-sulfonamide. PrepChem. Retrieved from [Link]
- (Aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions.Google Patents (WO2020210828A1). Describes the oxidative chlorination of the sulfide precursor.
-
1,3-dihydro-2-benzofuran-5-sulfonyl chloride. American Elements. (Provided for contrast regarding the 5-isomer). Retrieved from [Link]
-
4-Bromo-1,3-dihydroisobenzofuran. PubChem. Precursor data.[5][6][7][8][9][10] Retrieved from [Link]
Sources
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- 2. WO2020210828A1 - (aza)indazolyl-aryl sulfonamide and related compounds and their use in treating medical conditions - Google Patents [patents.google.com]
- 3. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]
- 4. 4-Bromo-1,3-dihydroisobenzofuran | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Celludinone C, a new dihydroisobenzofuran isolated from Talaromyces cellulolyticus BF-0307 - PubMed [pubmed.ncbi.nlm.nih.gov]
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